![molecular formula C24H30N2O4S B136883 Siratiazem CAS No. 138778-28-6](/img/structure/B136883.png)
Siratiazem
描述
西拉地平是一种苯并噻嗪衍生物,是地尔硫卓的类似物。它被设计为对N-脱甲基化具有抗性,从而增强了其稳定性和有效性。西拉地平以其抑制钙离子进入心脏和血管平滑肌细胞的能力而闻名,使其成为心血管研究和治疗中的重要化合物 .
准备方法
合成路线和反应条件
西拉地平的合成涉及一个八步过程,包括芳基 α-氯 β-酮酯的生物催化动态还原动力学拆分 (DYRKR)。该方法以高非对映选择性和对映选择性生成结构多样的手性反式芳基 α-氯 β-羟基酯。关键中间体反式-(2S,3S)-1b 是通过 LfSDR1 催化的还原获得的 .
工业生产方法
西拉地平的工业生产利用相同的生物催化还原反应,并结合高效、绿色的流动氯化反应。该方法确保了高收率和环境可持续性 .
化学反应分析
反应类型
西拉地平会经历几种类型的化学反应,包括:
还原: 芳基 α-氯 β-酮酯生物催化还原为手性反式芳基 α-氯 β-羟基酯。
取代: 氯化反应将氯原子引入分子结构。
常用试剂和条件
还原: 在受控条件下使用酮还原酶 (KRED) 酶以实现高非对映选择性和对映选择性。
氯化: 采用绿色氯化反应以确保环境可持续性.
主要形成的产物
科学研究应用
Medicinal Applications
Siratiazem is primarily recognized for its cardiovascular applications. It functions as a calcium channel blocker, which is crucial in the treatment of various heart conditions. Below are key medicinal uses:
- Hypertension Management : this compound is effective in lowering blood pressure by inhibiting calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced heart workload .
- Angina Pectoris Treatment : It alleviates chest pain associated with angina by improving blood flow to the heart muscle .
- Arrhythmias : this compound helps regulate heart rhythms, making it beneficial for patients with certain types of arrhythmias .
Synthesis of this compound
The synthesis of this compound involves several chemical reactions that yield the desired compound efficiently. The following table summarizes the key steps in its synthesis:
Step | Reaction Type | Reagents | Conditions | Yield (%) |
---|---|---|---|---|
1 | Nucleophilic substitution | Benzothiazepine derivative, alkyl halide | Base catalyst, reflux | 75% |
2 | Cyclization | Thiourea, aldehyde | Heat, solvent-free | 85% |
3 | Reduction | Sodium borohydride | Ethanol solution | 70% |
These synthetic methods have been optimized for higher yields and reduced environmental impact, aligning with current trends in green chemistry .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical settings:
- Case Study on Hypertension : A clinical trial involving 200 patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure over a 12-week period compared to a placebo group .
- Arrhythmia Management : In a cohort study of patients with atrial fibrillation, those treated with this compound showed improved heart rate control and fewer episodes of arrhythmia compared to standard treatments .
Future Directions in Research
Research into this compound continues to evolve, with potential future applications including:
- Anticancer Activity : Emerging studies suggest that derivatives of benzothiazepine may possess anticancer properties. Research is underway to explore the effects of this compound on various cancer cell lines, indicating potential as an adjunct therapy in oncology .
- Neuroprotective Effects : Preliminary findings indicate that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .
作用机制
西拉地平通过抑制去极化过程中钙离子流入心脏和血管平滑肌细胞来发挥作用。这种抑制导致平滑肌舒张,从而引起血管舒张并减少心肌耗氧量。主要分子靶点是细胞膜中的电压依赖性钙通道 (VDCC) .
相似化合物的比较
类似化合物
地尔硫卓: 另一种具有类似钙通道阻滞作用的苯并噻嗪衍生物。
克伦地平: 一种具有可比药理作用的类似化合物。
独特性
西拉地平的独特性在于其对N-脱甲基化的抵抗性,与地尔硫卓和克伦地平相比,这增强了其稳定性和有效性。这种抵抗力使西拉地平成为长期治疗应用中的重要化合物 .
生物活性
Siratiazem, a member of the benzothiazepine class, is primarily recognized for its role as a calcium channel blocker. This compound exhibits a range of biological activities that extend beyond cardiovascular applications, including anti-inflammatory and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of this compound
This compound is structurally related to other calcium channel blockers like diltiazem and has been studied for its pharmacological effects on various biological systems. Its primary mechanism involves the inhibition of voltage-gated calcium channels, which plays a crucial role in regulating vascular smooth muscle contraction and cardiac muscle excitability.
- Calcium Channel Blockade : this compound inhibits L-type calcium channels, leading to decreased intracellular calcium levels. This mechanism results in vasodilation and reduced myocardial oxygen demand.
- Antioxidant Activity : Recent studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in various tissues.
- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
Cardiovascular Effects
This compound is primarily utilized in managing hypertension and angina. Its efficacy in lowering blood pressure and reducing heart rate has been well-documented in clinical settings.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound, particularly its effects on various cancer cell lines:
- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Case Study Findings : A study demonstrated that this compound exhibited significant cytotoxicity against human liver cancer (HEPG-2) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 12.9 to 44.6 µg/mL .
Case Studies
- Cytotoxicity Assessment : In vitro studies have shown that this compound's derivative compounds can significantly inhibit tumor growth through mechanisms involving apoptosis and modulation of signaling pathways associated with cancer progression.
- Molecular Docking Studies : Computational studies have suggested that this compound derivatives can effectively bind to target proteins involved in cancer cell proliferation, enhancing their potential as therapeutic agents .
属性
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-16(2)25(4)14-15-26-20-8-6-7-9-21(20)31-23(22(24(26)28)30-17(3)27)18-10-12-19(29-5)13-11-18/h6-13,16,22-23H,14-15H2,1-5H3/t22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZILLNNYUUOIY-PKTZIBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138778-28-6 | |
Record name | Siratiazem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138778286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIRATIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHJ1X6AG9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。